Weak α7 nAChR Agonist Activity
Ethyl 5-nitro-nicotinate acts as an agonist at the rat α7 nicotinic acetylcholine receptor (α7 nAChR) expressed in Xenopus oocytes, but with an EC50 of 5.62 × 10⁴ nM (56.2 µM) — over two orders of magnitude weaker than prototypical α7 agonists such as PNU-282987 (EC50 = 154 nM) [1]. This low potency renders it unsuitable for in vivo pharmacological studies but positions it as a useful tool compound for investigating partial agonism, receptor desensitization, or as a negative control in high-throughput screens.
Comparator PNU-282987: 154 nM
~365-fold less potent
| Evidence Dimension | α7 nAChR agonist potency (EC50) |
|---|---|
| Target Compound Data | 5.62 × 10⁴ nM (56.2 µM) |
| Comparator Or Baseline | PNU-282987 (EC50 = 154 nM) |
| Quantified Difference | ~365-fold less potent |
| Conditions | Rat α7 nAChR expressed in Xenopus oocytes; current induction measured after 3–4 sec agonist application |
Why This Matters
Researchers seeking selective α7 nAChR agonists will avoid Ethyl 5-nitro-nicotinate due to its low potency, but those requiring a weakly active control or a scaffold for SAR studies may procure it specifically for its defined, low-efficacy profile.
- [1] BindingDB. BDBM50106921 (CHEMBL3600666). EC50 data for Ethyl 5-nitro-nicotinate at rat α7 nAChR. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50106921. View Source
